molecular formula C15H19ClN2O3 B284809 Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate

Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate

Katalognummer: B284809
Molekulargewicht: 310.77 g/mol
InChI-Schlüssel: JOBLSJOAZPWBLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, a neurotransmitter that plays a critical role in regulating the activity of neurons in the brain. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission. This property makes CPP-115 a promising candidate for the treatment of a variety of neurological disorders, including epilepsy, anxiety, and addiction.

Wirkmechanismus

Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission. This property makes this compound a promising candidate for the treatment of a variety of neurological disorders, including epilepsy, anxiety, and addiction.
Biochemical and Physiological Effects
This compound has been shown to increase the concentration of GABA in the brain, leading to enhanced inhibitory neurotransmission. This property makes this compound a promising candidate for the treatment of a variety of neurological disorders, including epilepsy, anxiety, and addiction. In addition, this compound has been shown to have minimal toxicity and few side effects, making it an attractive candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate is its potent and selective inhibition of GABA transaminase. This property makes this compound a valuable tool for studying the role of GABA in the brain and for developing new therapies for neurological disorders. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate. One area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Parkinson's disease and schizophrenia. Finally, further research is needed to elucidate the precise mechanisms underlying the effects of this compound on GABA neurotransmission and to identify potential targets for drug development.

Synthesemethoden

Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2-chlorobenzoyl chloride with piperidine to form 2-chlorobenzoylpiperidine. This intermediate is then reacted with ethyl carbamate to form ethyl 2-chlorobenzoylpiperidine-1-carbamate. The final step involves the reaction of this intermediate with chloroacetic acid to form this compound.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-((2-chlorophenyl)carbamoyl)piperidine-4-carboxylate has been extensively studied in preclinical models of neurological disorders. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase seizure threshold. In addition, this compound has been shown to reduce anxiety-like behavior in animal models of anxiety disorders. These findings suggest that this compound may be a promising candidate for the treatment of epilepsy and anxiety disorders.

Eigenschaften

Molekularformel

C15H19ClN2O3

Molekulargewicht

310.77 g/mol

IUPAC-Name

ethyl 1-[(2-chlorophenyl)carbamoyl]piperidine-4-carboxylate

InChI

InChI=1S/C15H19ClN2O3/c1-2-21-14(19)11-7-9-18(10-8-11)15(20)17-13-6-4-3-5-12(13)16/h3-6,11H,2,7-10H2,1H3,(H,17,20)

InChI-Schlüssel

JOBLSJOAZPWBLI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2Cl

Kanonische SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.